7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Overview
Description
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H16N4O4 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by binding to the active sites of the c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects multiple biochemical pathways. The most significant of these is the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . By inhibiting this pathway, the compound can effectively reduce the growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are metabolized primarily in the liver
Result of Action
The result of the compound’s action is a reduction in cell proliferation and angiogenesis, leading to a decrease in tumor growth . In vitro studies have shown that this compound has excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially affect the compound’s action through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The interaction with c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits anti-tumor activity by inducing apoptosis and cell cycle arrest . This is achieved through the inhibition of c-Met kinase, leading to the disruption of key signaling pathways that promote cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the suppression of pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation. Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound’s inhibitory effects on c-Met kinase and its downstream signaling pathways may diminish, leading to a potential reduction in its efficacy . The long-term exposure to the compound can result in sustained anti-tumor activity and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits c-Met kinase activity, leading to anti-tumor effects . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target biomolecules . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity. Additionally, the compound’s localization can influence its stability, degradation, and overall cellular effects.
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-13-8(15)9(16)17/h4-6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYYNZMZKGARQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653333 | |
Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-19-1 | |
Record name | 7-(1,1-Dimethylethyl) 5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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